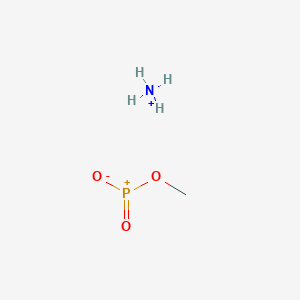
Ammoniummethylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammoniummethylphosphonate is an organophosphorus compound characterized by a stable carbon-to-phosphorus (C—P) bond. This compound is part of the broader class of phosphonates, which are known for their resistance to biochemical, thermal, and photochemical decomposition . Phosphonates have gained significant attention due to their involvement in various biological and environmental processes .
Méthodes De Préparation
The synthesis of ammoniummethylphosphonate typically involves the reaction of methylphosphonic acid with ammonia. One common method is the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid or the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . Industrial production methods may vary, but they generally follow similar principles of dealkylation and condensation reactions.
Analyse Des Réactions Chimiques
Ammoniummethylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphine compounds.
Substitution: It can undergo substitution reactions where the ammonium group is replaced by other functional groups. Common reagents used in these reactions include acyl chlorides, bromotrimethylsilane, and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Ammoniummethylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organophosphorus compounds.
Mécanisme D'action
The mechanism of action of ammoniummethylphosphonate involves its interaction with specific molecular targets and pathways. The compound’s stable C—P bond allows it to resist degradation, making it effective in various applications. In biological systems, it can inhibit certain enzymes and disrupt metabolic pathways, leading to its antibacterial and antifungal properties .
Comparaison Avec Des Composés Similaires
Ammoniummethylphosphonate can be compared with other similar compounds, such as:
Ciliatine (2-aminoethylphosphonic acid): Another phosphonate with a stable C—P bond, known for its role in biological systems.
Phosphinic acids: These compounds also contain phosphorus and exhibit similar chemical properties.
Phosphonates: A broader class of compounds that share the stable C—P bond and are used in various applications. This compound is unique due to its specific ammonium and methyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
CH7NO3P+ |
|---|---|
Poids moléculaire |
112.05 g/mol |
Nom IUPAC |
azanium;methoxy-oxido-oxophosphanium |
InChI |
InChI=1S/CH3O3P.H3N/c1-4-5(2)3;/h1H3;1H3/p+1 |
Clé InChI |
GHIKIQYYLCTYBD-UHFFFAOYSA-O |
SMILES canonique |
CO[P+](=O)[O-].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


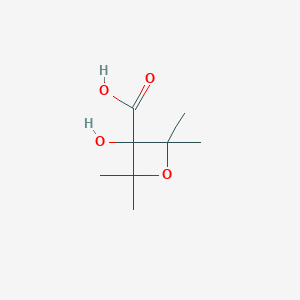
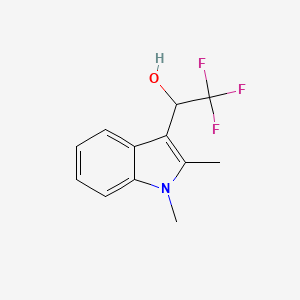
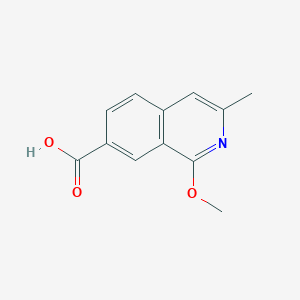
![rac-[(2R,5R)-5-methylpiperidin-2-yl]methanol hydrochloride](/img/structure/B13574885.png)

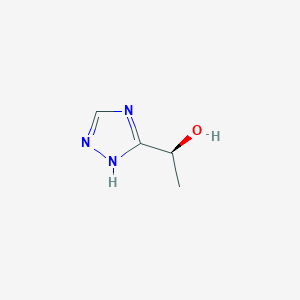
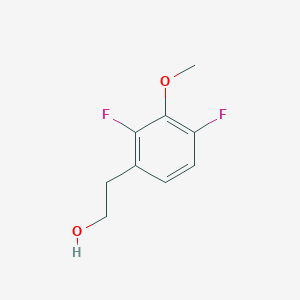
![2-(Aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13574907.png)

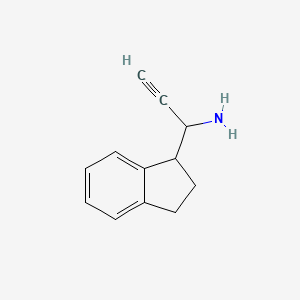
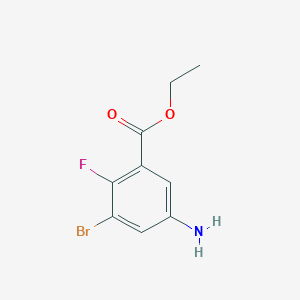
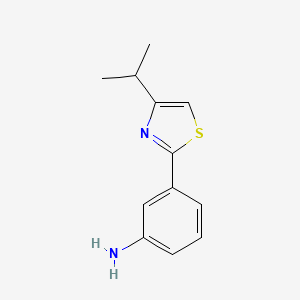
![1,5-Dioxaspiro[2.4]heptan-7-ol](/img/structure/B13574933.png)
![Tert-butyl4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate](/img/structure/B13574946.png)
